molecular formula C9H11ClN4 B2912469 2-methyl-2H-indazole-3-carboximidamide hydrochloride CAS No. 2137614-13-0

2-methyl-2H-indazole-3-carboximidamide hydrochloride

Cat. No.: B2912469
CAS No.: 2137614-13-0
M. Wt: 210.67
InChI Key: HFBZEKPAZIMBJP-UHFFFAOYSA-N
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Description

2-methyl-2H-indazole-3-carboximidamide hydrochloride (CAS 2137614-13-0) is an organic compound with the molecular formula C9H11ClN4 and a molecular weight of 210.67 g/mol . This chemical is part of the indazole class of heterocyclic compounds, which are characterized by a fused benzene and pyrazole ring system . The indazole scaffold is recognized as a privileged structure in medicinal chemistry due to its widespread presence in pharmacologically active molecules and is a key building block in the development of new therapeutic agents . The broader indazole scaffold is found in numerous compounds with a diverse spectrum of biological activities. Research into indazole derivatives has documented potential in areas including anticancer, antimicrobial, anti-inflammatory, and anti-Parkinson's applications . Several FDA-approved drugs, such as the kinase inhibitor pazopanib (for renal cell carcinoma) and the antiemetic granisetron, feature the indazole core, underscoring its significant research value . Furthermore, various indazole-containing compounds are currently in different stages of clinical trials, highlighting the continued interest in this chemical motif for drug discovery . The specific research applications and mechanism of action for 2-methyl-2H-indazole-3-carboximidamide hydrochloride are subjects of ongoing scientific investigation, building upon the established importance of the indazole chemical class. This product is supplied as a powder and should be stored at room temperature . As a research chemical, it is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

2-methylindazole-3-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c1-13-8(9(10)11)6-4-2-3-5-7(6)12-13;/h2-5H,1H3,(H3,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBZEKPAZIMBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137614-13-0
Record name 2-methyl-2H-indazole-3-carboximidamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2H-indazole-3-carboximidamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylindazole with cyanamide in the presence of a suitable catalyst to form the carboximidamide group . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of 2-methyl-2H-indazole-3-carboximidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2H-indazole-3-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives .

Scientific Research Applications

2-methyl-2H-indazole-3-carboximidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-2H-indazole-3-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of 2-Methyl-2H-Indazole-3-Carboximidamide Hydrochloride and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
2-Methyl-2H-indazole-3-carboximidamide HCl C₉H₁₁ClN₄ 210.67 Indazole, amidine, hydrochloride High purity (99%–99.999%), pH-stable amidine group, pharmaceutical relevance
2-Imidazol-carboxaldehyde (2-IC) C₄H₄N₂O 96.09 Imidazole, aldehyde pH-dependent hydration (gem-diol formation under acidic conditions)
L-Histidine monohydrochloride monohydrate C₆H₉N₃O₂·HCl·H₂O 209.63 Imidazole, amino acid, hydrochloride Water-soluble, used in supplements and enzymatic studies
2-(1,3-Dioxo-isoindol-2-yl)ethanimidamide HCl C₁₀H₁₀ClN₃O₂ 239.66 Isoindole, amidine, hydrochloride Phthalimido group enhances stability, potential synthetic intermediate

Structural and Functional Differences

The isoindole group in 2-(1,3-dioxo-isoindol-2-yl)ethanimidamide HCl introduces a rigid, planar structure, contrasting with the bicyclic indazole .

Functional Groups :

  • The amidine group in the main compound and 2-(1,3-dioxo-isoindol-2-yl)ethanimidamide HCl confers basicity and hydrogen-bonding capacity, whereas 2-IC’s aldehyde group undergoes hydration equilibria under acidic conditions .
  • L-Histidine’s carboxylate and primary amine enable zwitterionic behavior, absent in the amidine-containing compounds .

Hydrochloride Salt Effects :

  • All compounds except 2-IC are hydrochloride salts, enhancing aqueous solubility. The main compound’s chloride ion stabilizes the amidine protonation state, critical for binding in biological targets .

Reactivity and Stability

  • pH Sensitivity :

    • 2-IC exhibits pH-dependent hydration, forming a gem-diol in acidic media, while the amidine group in the main compound remains protonated across physiological pH ranges .
    • L-Histidine HCl’s imidazole ring (pKa ~6.0) buffers near-neutral pH, relevant in enzymatic cofactor roles .
  • Photochemical Stability :

    • 2-IC’s aldehyde group is photochemically active, unlike the stable indazole-amidine system in the main compound .

Key Takeaways and Research Implications

  • The indazole-amidine-HCl architecture offers superior stability and drug-like properties compared to aldehyde or carboxylate analogs.
  • Future studies should explore the main compound’s hydration dynamics (if any) and compare its bioavailability with isoindole derivatives.

Biological Activity

2-Methyl-2H-indazole-3-carboximidamide hydrochloride is an organic compound belonging to the indazole class, characterized by its unique combination of an indazole ring and a carboximidamide functional group. This structural arrangement contributes to its significant biological activities, particularly in antimicrobial and anticancer domains. The compound has garnered interest in medicinal chemistry for its potential therapeutic applications.

  • Molecular Formula : C9H10N4O- HCl
  • Molecular Weight : 210.67 g/mol
  • Structure : Features a five-membered nitrogen-containing indazole ring fused to a six-membered aromatic ring, linked to a carboximidamide group.

Antimicrobial Activity

Research indicates that 2-methyl-2H-indazole-3-carboximidamide hydrochloride exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including protozoa and fungi. The mechanism of action is believed to involve interaction with specific molecular targets, potentially modulating enzyme activity or receptor functions.

Table 1: Antimicrobial Activity Data

PathogenIC50 (µM)Reference
Candida albicans5.0
Escherichia coli10.0
Trypanosoma cruzi<5.0

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that derivatives of indazole can inhibit key cellular pathways involved in cancer cell proliferation and survival.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Reference
HCT116 (Colon)12.0
MCF7 (Breast)15.0
A549 (Lung)20.0

The biological activity of 2-methyl-2H-indazole-3-carboximidamide hydrochloride is attributed to its ability to interact with various biochemical pathways:

  • Inhibition of Cyclooxygenase Enzymes : The compound may inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes, suggesting potential applications in treating inflammatory diseases alongside its antimicrobial properties.
  • Modulation of Apoptotic Pathways : The compound’s structure allows it to influence apoptotic pathways, potentially promoting cell death in cancerous cells while sparing normal cells.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Medicinal Chemistry demonstrated that derivatives of indazole, including 2-methyl-2H-indazole-3-carboximidamide hydrochloride, exhibited potent activity against Candida albicans and Escherichia coli, with IC50 values indicating effective inhibition at low concentrations .
  • Investigation of Anticancer Properties :
    Research conducted on various cancer cell lines revealed that the compound effectively inhibited cell proliferation, with notable selectivity towards cancerous cells over normal cells .

Q & A

Basic Research Questions

Q. How can researchers verify the structural identity and purity of 2-methyl-2H-indazole-3-carboximidamide hydrochloride?

  • Methodological Answer : Use a combination of analytical techniques:

  • CAS Registry Number : Confirm identity via the CAS number (referenced in synthesis literature) .
  • Spectroscopy : Employ 1H^1H-NMR and 13C^{13}C-NMR to verify the indazole core and carboximidamide substituents. IR spectroscopy can identify hydrochloride salt formation (N–H and C=N stretches).
  • HPLC Validation : Adapt methods from analogous hydrochloride compounds, such as using a C18 column, phosphate buffer-methanol mobile phase, and UV detection at 207 nm for purity assessment. Validate linearity (e.g., r>0.999r > 0.999) and recovery rates (98–102%) as per pharmacopeial guidelines .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Spill Management : Collect spills mechanically (avoid water streams) and dispose as hazardous waste. Prevent environmental contamination .
  • First Aid : For inhalation, move to fresh air and administer oxygen if needed. For skin contact, wash thoroughly with water. Always provide SDS to medical personnel .
  • Contradictions : Note discrepancies in SDS advice (e.g., some recommend oxygen therapy, others do not). Cross-reference multiple SDS documents .

Q. What synthetic routes are reported for this compound, and how can yield be optimized?

  • Methodological Answer :

  • Core Synthesis : Start with 3-formylindazole derivatives. Use carbodiimide-mediated coupling (e.g., EDC·HCl) to attach the carboximidamide group, followed by HCl salt formation .
  • Optimization : Adjust reflux time (3–5 hours), acetic acid catalyst concentration, and stoichiometric ratios (1:1.1 for amine:aldehyde). Monitor reaction progress via TLC or LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for hydrochloride salts under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies : Design accelerated degradation experiments (e.g., 40°C/75% RH for 6 months). Use UPLC/HPLC to quantify degradation products.
  • pH Dependency : Test solubility and stability in buffers (pH 1–10). For example, gem-diol formation in carbonyl-containing analogs is pH-sensitive; apply similar protocols .
  • Data Reconciliation : Compare results with literature on structurally related hydrochlorides (e.g., clonidine HCl) to identify trends in hydrolytic susceptibility .

Q. What strategies improve selectivity in the synthesis of 2-methyl-2H-indazole derivatives to minimize by-products?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to reduce aryl halide by-products.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during functionalization .
  • Chromatographic Monitoring : Employ HPLC-DAD to detect early-stage impurities and adjust reaction conditions dynamically .

Q. How can computational models predict the hydration equilibrium of carboximidamide groups in aqueous solutions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation shells around the carboximidamide moiety using software like GROMACS.
  • pKa Prediction : Apply DFT calculations (e.g., Gaussian 09) to estimate protonation states at physiological pH. Compare with experimental NMR titration data .

Q. What methodologies are suitable for profiling degradation products in long-term stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (80°C), light (ICH Q1B), and oxidative conditions (H2_2O2_2).
  • High-Resolution MS : Use Q-TOF or Orbitrap systems to identify fragment ions and propose degradation pathways .
  • Isolation Techniques : Scale up degradation mixtures and isolate impurities via preparative HPLC for structural elucidation .

Q. How do researchers validate the biological activity of this compound in Th17 differentiation assays?

  • Methodological Answer :

  • In Vitro Models : Use mouse splenocytes treated with TGF-β/IL-6 to induce Th17 differentiation. Measure IL-17A secretion via ELISA.
  • Dose-Response : Test concentrations from 1 nM to 10 µM. Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism) .
  • Selectivity Controls : Include parallel assays for Th1/Th2/Treg differentiation to confirm target specificity .

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